N,N'-bis(2,4-difluorophenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE is an organic compound with the molecular formula C20H12F4N2O2 It is characterized by the presence of two 2,4-difluorophenyl groups attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amide or amine derivatives .
Scientific Research Applications
N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-BIS(2,4-DICHLOROPHENYL)TEREPHTHALAMIDE
- N,N-BIS(3,4-DIFLUOROPHENYL)TEREPHTHALAMIDE
- N,N-BIS(4-FLUOROPHENYL)TEREPHTHALAMIDE
Uniqueness
N,N-BIS(2,4-DIFLUOROPHENYL)TEREPHTHALAMIDE is unique due to the presence of fluorine atoms at the 2 and 4 positions of the phenyl rings. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H12F4N2O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-N,4-N-bis(2,4-difluorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H12F4N2O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
LDWDXRUCRRWAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.